N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-carboxamide derivative characterized by a 3-fluorophenyl group attached to the amide nitrogen and a 4-methylphenoxymethyl substituent on the furan ring. The furan-carboxamide scaffold is widely explored due to its versatility in drug design, enabling modifications that influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKNLFMLOEZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoroaniline with 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide exhibit significant antitumor activity. For instance, derivatives with modifications in the phenyl ring have shown promising results against various cancer cell lines, including breast and colon cancer. The presence of electron-withdrawing groups enhances the cytotoxic effects, making these compounds suitable candidates for further development as anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess strong antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This makes it a candidate for developing new antibiotics to combat resistant strains.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and reducing toxicity. Key findings include:
- Substituent Effects : Variations in the substituents on the phenyl rings significantly affect biological activity. For example, the introduction of halogen atoms has been linked to increased potency against specific cancer cell lines.
- Linker Variability : The type of linker connecting the furan moiety to the phenyl groups influences both solubility and bioavailability, which are critical for therapeutic effectiveness.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of a series of furan-based compounds, including this compound. The results showed that this compound exhibited significant inhibition of cell proliferation in vitro and induced apoptosis in cancer cells. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential as a new class of antimicrobial agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structure can be compared to analogs based on two key regions:
- Amide Nitrogen Substituent : The 3-fluorophenyl group distinguishes it from compounds like N-(4-bromophenyl)furan-2-carboxamide () and N-(5-nitrothiazol-2-yl)furan-2-carboxamide (). Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to bromine or nitro groups .
- Furan Ring Substituent: The 4-methylphenoxymethyl group contrasts with nitro () or phenyl () substituents.
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{17}H_{16}FNO_3
- Molecular Weight : 301.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, particularly through the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria |
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies revealed that the compound binds effectively to the active site of key proteins involved in cancer cell survival.
Case Study 2: Antioxidant Properties
Research investigating the antioxidant capacity of this compound utilized DPPH and ABTS assays to measure radical scavenging activity. Results showed that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage in cells.
Case Study 3: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness similar to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
